
4-(Octyloxy)cyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with an octyloxy group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)cyclohexane-1-carbonyl chloride typically involves the following steps:
Formation of 4-(Octyloxy)cyclohexanol: This intermediate can be prepared by reacting cyclohexanol with octyl bromide in the presence of a base such as potassium carbonate.
Oxidation to 4-(Octyloxy)cyclohexanone: The alcohol group in 4-(Octyloxy)cyclohexanol is oxidized to a ketone using an oxidizing agent like sodium dichromate or pyridinium chlorochromate.
Conversion to this compound: The ketone is then converted to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-(Octyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity can be exploited in the modification of proteins, peptides, and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the octyloxy group, making it less hydrophobic.
4-(Methoxy)cyclohexane-1-carbonyl Chloride: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
4-(Octyloxy)benzoyl Chloride: Features a benzene ring instead of a cyclohexane ring, leading to different electronic properties.
Uniqueness
4-(Octyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and hydrophobic coatings.
Propriétés
Numéro CAS |
116044-19-0 |
|---|---|
Formule moléculaire |
C15H27ClO2 |
Poids moléculaire |
274.82 g/mol |
Nom IUPAC |
4-octoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C15H27ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h13-14H,2-12H2,1H3 |
Clé InChI |
KRPCBSWYKWVEQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1CCC(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
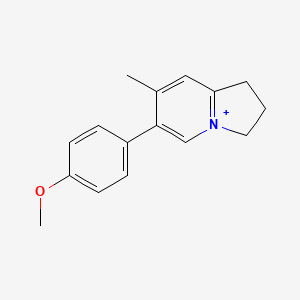
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
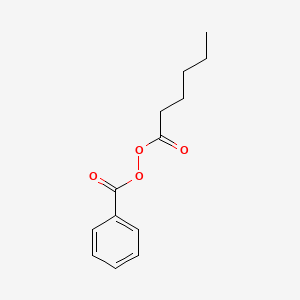
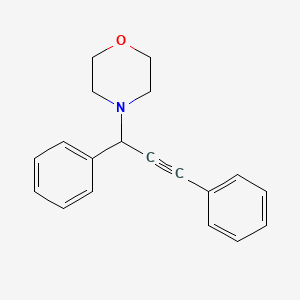
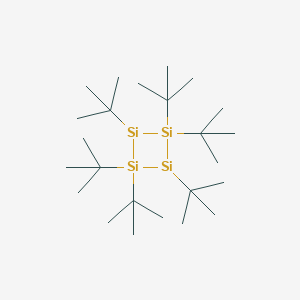
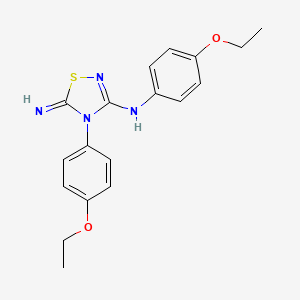
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
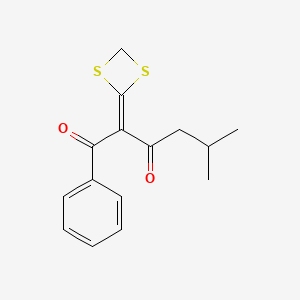

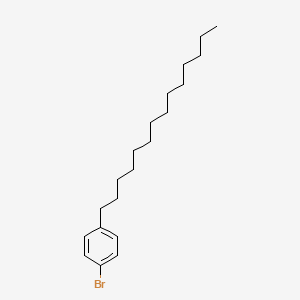
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
